molecular formula C17H16N4O2S B2536394 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034580-71-5

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2536394
CAS No.: 2034580-71-5
M. Wt: 340.4
InChI Key: HEWZWDZOTXWUCO-UHFFFAOYSA-N
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Description

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidine ring, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinyl Group: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl group. This can be achieved through the reaction of 6-methylpyridazine with appropriate reagents under controlled conditions.

    Attachment of the Pyrrolidine Ring: The next step involves the introduction of the pyrrolidine ring. This can be done through a nucleophilic substitution reaction, where the pyridazinyl group reacts with a pyrrolidine derivative.

    Formation of the Benzothiazole Ring: The final step involves the cyclization of the intermediate compound to form the benzothiazole ring. This can be achieved through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-2-5-16(20-19-11)23-13-6-7-21(9-13)17(22)12-3-4-14-15(8-12)24-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWZWDZOTXWUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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